molecular formula C11H22N2O2 B2849517 tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate CAS No. 1594952-43-8

tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate

Cat. No.: B2849517
CAS No.: 1594952-43-8
M. Wt: 214.309
InChI Key: LMCOQMMIAHCCFN-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate: is a specialized organic compound characterized by its cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate typically involves the protection of the amino group with a Boc group, followed by the formation of the cyclobutane ring. One common method includes the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired cyclobutane derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable derivatives makes it valuable in medicinal chemistry for the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • cis-3-(Boc-amino)cyclohexanecarboxylic acid
  • Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate

Comparison: Compared to cis-3-(Boc-amino)cyclohexanecarboxylic acid, tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate has a smaller ring size, which can influence its reactivity and binding properties. The presence of the dimethyl groups in the cyclobutane ring also adds steric hindrance, potentially affecting its chemical behavior and interactions .

Conclusion

This compound is a versatile compound with significant applications in synthetic chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCOQMMIAHCCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594952-43-8
Record name tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (3-(hydroxyimino)-2,2-dimethylcyclobutyl)carbamate oxime (730 mg, crude) in MeOH and ammonia (12.5 mL and 2.5 mL) was added Raney-Ni (430 mg, crude). The reaction mixture was stirred at room temperature under hydrogen atmosphere overnight. The reaction was filtered through celite and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (2-5% MeOH in DCM) to afford the title compound (490 mg, 2.29 mmol, 76% yield two steps). MS (ESI) m/z 215.2 [M+H]+.
Name
tert-butyl (3-(hydroxyimino)-2,2-dimethylcyclobutyl)carbamate oxime
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
catalyst
Reaction Step One
Yield
76%

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